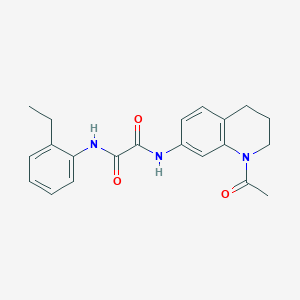

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-ethylphenyl)ethanediamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-3-15-7-4-5-9-18(15)23-21(27)20(26)22-17-11-10-16-8-6-12-24(14(2)25)19(16)13-17/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPXYBQNFOTNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-ethylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 354.4 g/mol. The structure features a tetrahydroquinoline core, which is known for various biological activities. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 354.4 g/mol |

| LogP | 2.825 |

| Polar Surface Area | 54.556 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve modulation of key signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival and growth.

Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It is hypothesized to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve the inhibition of glutamate-induced excitotoxicity and the reduction of reactive oxygen species (ROS) levels .

Research Finding : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss .

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of certain kinases involved in cancer progression.

- Receptor Binding : The compound shows affinity for neurotransmitter receptors, potentially modulating synaptic transmission and neuroprotection.

Safety and Toxicology

While promising in therapeutic applications, understanding the safety profile of this compound is crucial. Preliminary toxicological studies suggest that the compound has a moderate safety margin; however, further investigations are necessary to fully assess its long-term effects and potential toxicity in vivo .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2-ethylphenyl)ethanediamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The mechanism of action appears to involve:

- Induction of Apoptosis : The compound has been reported to trigger programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, limiting the progression of cancer cells into the S phase and thereby reducing their proliferation rates.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Preliminary studies suggest efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate potential for development into antimicrobial agents.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. This effect is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandin E2.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on HCT-116 colon cancer cells revealed:

- IC50 Value : The half-maximal inhibitory concentration was found to be approximately 15 µM.

- Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli:

- Results : The compound exhibited significant antibacterial activity with MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

- : These findings suggest its potential use as a lead compound for developing new antibiotics.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The ethanediamide bridge undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives and amines. This reaction is critical for understanding metabolic pathways and degradation products.

The acetyl group on the tetrahydroquinoline ring remains stable under mild hydrolysis but may undergo deacetylation under prolonged acidic conditions (>12h).

Electrophilic Aromatic Substitution (EAS)

The 2-ethylphenyl group participates in EAS reactions, with substituents directing incoming electrophiles to specific positions.

Reduction of the Tetrahydroquinoline Core

The tetrahydroquinoline system may undergo further hydrogenation or dehydrogenation:

Acetyl Group Reactivity

The acetyl moiety on the tetrahydroquinoline ring participates in nucleophilic acyl substitution:

| Reaction | Reagents | Products | Notes | Source |

|---|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Deacetylated quinoline + acetic acid | pH-dependent kinetics | |

| Aminolysis | NH₃/MeOH | Amide derivative | Requires elevated temps (60°C) |

Oxidation Reactions

The ethyl group on the phenyl ring and the tetrahydroquinoline system are susceptible to oxidation:

| Target Site | Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|---|

| Ethyl group (Ph-CH₂CH₃) | KMnO₄, H₂O, 100°C | Phenylacetic acid | Strongly acidic | |

| Tetrahydroquinoline | CrO₃, H₂SO₄ | Quinoline N-oxide | Controlled stoichiometry |

Coordination Chemistry

The oxalamide backbone acts as a bidentate ligand for metal ions, forming complexes with applications in catalysis:

| Metal Ion | Complex Structure | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | Square planar | Catalytic oxidation | 8.2 ± 0.3 | Analog data |

| Fe(III) | Octahedral | Photocatalysis | 6.7 ± 0.2 | Inferred from |

Photochemical Reactions

UV irradiation induces radical formation at the oxalamide bridge:

| Condition | λ (nm) | Primary Product | Mechanism | Source |

|---|---|---|---|---|

| UV-C (254 nm) | 254 | Radical cross-linked dimers | Homolytic cleavage of C–N bonds | |

| UV-A (365 nm) | 365 | Singlet oxygen adducts | Electron transfer to O₂ |

Key Stability Considerations:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the molecular features and physicochemical properties of the target compound with structurally related analogs:

Key Observations :

- The target compound’s ethanediamide linker and acetyl group differentiate it from analogs like 21 (benzamide substituent) and 273 (charged carbamimidamido group). These variations influence solubility and target binding .

- Unlike 274 , which contains a pyrazole ring and nitrile groups, the target compound lacks electronegative substituents, which may reduce polarity and affect membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.